molecular formula C9H3BrF6N2O3 B12077454 4-Bromo-2-nitro-6-(trifluoromethyl)trifluoroacetanilide

4-Bromo-2-nitro-6-(trifluoromethyl)trifluoroacetanilide

Cat. No.: B12077454
M. Wt: 381.03 g/mol
InChI Key: RXGADRZNKGETOL-UHFFFAOYSA-N
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Description

4-Bromo-2-nitro-6-(trifluoromethyl)trifluoroacetanilide is a complex organic compound with the molecular formula C(_9)H(_3)BrF(_6)N(_2)O(_3). This compound is characterized by the presence of bromine, nitro, and trifluoromethyl groups, making it a highly functionalized molecule. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-nitro-6-(trifluoromethyl)trifluoroacetanilide typically involves multiple steps:

    Acetylation: The trifluoroacetanilide moiety is introduced by reacting the nitrated intermediate with trifluoroacetic anhydride in the presence of a base like pyridine.

    Bromination: The bromine atom is introduced through bromination of the intermediate compound using bromine or a brominating agent like N-bromosuccinimide (NBS).

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-nitro-6-(trifluoromethyl)trifluoroacetanilide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The trifluoroacetanilide group can be hydrolyzed under acidic or basic conditions to yield the corresponding aniline derivative.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base or a catalyst.

    Hydrolysis: Acidic or basic aqueous solutions, often heated to accelerate the reaction.

Major Products

    Reduction: 4-Bromo-2-amino-6-(trifluoromethyl)trifluoroacetanilide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-Bromo-2-nitro-6-(trifluoromethyl)aniline.

Scientific Research Applications

4-Bromo-2-nitro-6-(trifluoromethyl)trifluoroacetanilide is utilized in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Used in studies involving enzyme inhibition and protein binding due to its functional groups.

    Medicine: Investigated for its potential as a precursor in the synthesis of drugs with anti-inflammatory or anticancer properties.

    Industry: Employed in the development of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-Bromo-2-nitro-6-(trifluoromethyl)trifluoroacetanilide depends on its application. In biological systems, it may act by:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking their activity.

    Protein Binding: The nitro and trifluoromethyl groups can interact with proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-nitro-6-(trifluoromethyl)aniline: Similar structure but lacks the trifluoroacetanilide group.

    2-Bromo-6-nitro-4-(trifluoromethyl)aniline: Another isomer with different positioning of functional groups.

    4-Bromo-2-(trifluoromethyl)phenyl]thiourea: Contains a thiourea group instead of a nitro group.

Uniqueness

4-Bromo-2-nitro-6-(trifluoromethyl)trifluoroacetanilide is unique due to the presence of both nitro and trifluoroacetanilide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it valuable for specific research applications.

Properties

IUPAC Name

N-[4-bromo-2-nitro-6-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3BrF6N2O3/c10-3-1-4(8(11,12)13)6(5(2-3)18(20)21)17-7(19)9(14,15)16/h1-2H,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGADRZNKGETOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)NC(=O)C(F)(F)F)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3BrF6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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